molecular formula C20H39N3O3 B14467797 2-Butenoic acid, 4-[[2-[[2-(dodecylamino)ethyl]amino]ethyl]amino]-4-oxo-, (2Z)- CAS No. 66558-62-1

2-Butenoic acid, 4-[[2-[[2-(dodecylamino)ethyl]amino]ethyl]amino]-4-oxo-, (2Z)-

Cat. No.: B14467797
CAS No.: 66558-62-1
M. Wt: 369.5 g/mol
InChI Key: GNOYRBKTFVWVCJ-SEYXRHQNSA-N
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Description

2-Butenoic acid, 4-[[2-[[2-(dodecylamino)ethyl]amino]ethyl]amino]-4-oxo-, (2Z)- is a complex organic compound with a unique structure It is characterized by the presence of a butenoic acid backbone with multiple amino and oxo functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butenoic acid, 4-[[2-[[2-(dodecylamino)ethyl]amino]ethyl]amino]-4-oxo-, (2Z)- typically involves multiple steps. One common method is the aldol condensation of glyoxylic acid with methyl ketone derivatives under microwave-assisted conditions. This method provides the desired product in moderate to excellent yields for a wide range of substrates . The reaction conditions vary depending on the nature of the methyl ketone substituent, with tosic acid being used for aryl derivatives and pyrrolidine with acetic acid for aliphatic substrates .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

2-Butenoic acid, 4-[[2-[[2-(dodecylamino)ethyl]amino]ethyl]amino]-4-oxo-, (2Z)- can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst or nucleophiles in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2-Butenoic acid, 4-[[2-[[2-(dodecylamino)ethyl]amino]ethyl]amino]-4-oxo-, (2Z)- has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Butenoic acid, 4-[[2-[[2-(dodecylamino)ethyl]amino]ethyl]amino]-4-oxo-, (2Z)- involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    Crotonic acid: A simpler butenoic acid with a similar backbone but lacking the complex amino and oxo groups.

    Isocrotonic acid: Another isomer of butenoic acid with different spatial arrangement of atoms.

    3-Butenoic acid: A butenoic acid with the double bond in a different position.

Uniqueness

2-Butenoic acid, 4-[[2-[[2-(dodecylamino)ethyl]amino]ethyl]amino]-4-oxo-, (2Z)- is unique due to its complex structure, which provides multiple sites for chemical modification and interaction with biological molecules. This makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

66558-62-1

Molecular Formula

C20H39N3O3

Molecular Weight

369.5 g/mol

IUPAC Name

(Z)-4-[2-[2-(dodecylamino)ethylamino]ethylamino]-4-oxobut-2-enoic acid

InChI

InChI=1S/C20H39N3O3/c1-2-3-4-5-6-7-8-9-10-11-14-21-15-16-22-17-18-23-19(24)12-13-20(25)26/h12-13,21-22H,2-11,14-18H2,1H3,(H,23,24)(H,25,26)/b13-12-

InChI Key

GNOYRBKTFVWVCJ-SEYXRHQNSA-N

Isomeric SMILES

CCCCCCCCCCCCNCCNCCNC(=O)/C=C\C(=O)O

Canonical SMILES

CCCCCCCCCCCCNCCNCCNC(=O)C=CC(=O)O

Origin of Product

United States

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